molecular formula C21H21N5O3 B11010065 2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11010065
M. Wt: 391.4 g/mol
InChI Key: GXNBUNLNPXDEQJ-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of hydrazides with 2-chloropyridine, followed by cyclization and dehydration under specific conditions . The reaction conditions often involve the use of palladium catalysts and microwave irradiation to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to produce large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, carboxylic acids, and amidines . Reaction conditions often involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly targeting c-Met kinase, which plays a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide apart is its unique structure that combines the triazolo-pyridine and isoquinoline moieties. This structural combination provides it with distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-29-13-12-25-14-17(15-6-2-3-7-16(15)21(25)28)20(27)22-10-9-19-24-23-18-8-4-5-11-26(18)19/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,27)

InChI Key

GXNBUNLNPXDEQJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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